molecular formula C24H26N2O3 B11114024 Azepan-1-yl[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone

Azepan-1-yl[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone

Cat. No.: B11114024
M. Wt: 390.5 g/mol
InChI Key: MEUPANLPHVVXAB-UHFFFAOYSA-N
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Description

4-(AZEPANE-1-CARBONYL)-2-(2,5-DIMETHOXYPHENYL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AZEPANE-1-CARBONYL)-2-(2,5-DIMETHOXYPHENYL)QUINOLINE typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and an appropriate Lewis acid catalyst.

    Azepane Ring Formation: The azepane ring can be formed through a nucleophilic substitution reaction, where a suitable azepane derivative reacts with the quinoline intermediate.

    Final Coupling: The final step involves coupling the azepane ring with the quinoline core under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(AZEPANE-1-CARBONYL)-2-(2,5-DIMETHOXYPHENYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or phenyl ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

4-(AZEPANE-1-CARBONYL)-2-(2,5-DIMETHOXYPHENYL)QUINOLINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(AZEPANE-1-CARBONYL)-2-(2,5-DIMETHOXYPHENYL)QUINOLINE involves:

    Molecular Targets: The compound targets topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Pathways Involved: By inhibiting topoisomerase, the compound induces DNA damage and apoptosis in cancer cells. It may also interact with other cellular proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(PIPERIDINE-1-CARBONYL)-2-(2,5-DIMETHOXYPHENYL)QUINOLINE: Similar structure but with a piperidine ring instead of an azepane ring.

    4-(MORPHOLINE-1-CARBONYL)-2-(2,5-DIMETHOXYPHENYL)QUINOLINE: Contains a morpholine ring instead of an azepane ring.

Uniqueness

4-(AZEPANE-1-CARBONYL)-2-(2,5-DIMETHOXYPHENYL)QUINOLINE is unique due to the presence of the azepane ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. The azepane ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

azepan-1-yl-[2-(2,5-dimethoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H26N2O3/c1-28-17-11-12-23(29-2)20(15-17)22-16-19(18-9-5-6-10-21(18)25-22)24(27)26-13-7-3-4-8-14-26/h5-6,9-12,15-16H,3-4,7-8,13-14H2,1-2H3

InChI Key

MEUPANLPHVVXAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4

Origin of Product

United States

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